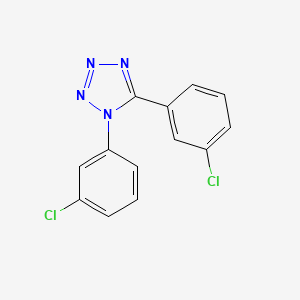

bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(3-chlorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-10-4-1-3-9(7-10)13-16-17-18-19(13)12-6-2-5-11(15)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSNGBYMRTVXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole

This guide provides an in-depth technical analysis of 1,5-bis(3-chlorophenyl)-1H-tetrazole .

Editorial Note on Nomenclature: The designation "bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole" technically refers to a tetrazole ring substituted with two 3-chlorophenyl groups. In tetrazole chemistry, the 1,5-disubstituted isomer is the thermodynamically stable product formed via the standard imidoyl chloride (Hassner) or Gem-disubstituted synthetic routes. The 2,5-isomer is possible but requires specific alkylation conditions. This guide focuses on the 1,5-isomer (1,5-diaryl-1H-tetrazole) as the primary structural target relevant to medicinal chemistry (cis-amide bioisosteres) and materials science.

Structural Dynamics, Synthetic Pathways, and Functional Applications

Part 1: Chemical Constitution & Structural Logic

Molecular Identity

The compound consists of a central five-membered 1,2,3,4-tetrazole heterocycle. It is substituted at the N1 and C5 positions by 3-chlorophenyl rings. This specific substitution pattern creates a sterically crowded system where the phenyl rings are twisted relative to the tetrazole plane to minimize steric repulsion, impacting its solubility and packing density.

| Property | Specification |

| IUPAC Name | 1,5-bis(3-chlorophenyl)-1H-tetrazole |

| Molecular Formula | C₁₃H₈Cl₂N₄ |

| Molecular Weight | 291.14 g/mol |

| Core Heterocycle | 1H-1,2,3,4-Tetrazole (6π-electron aromatic system) |

| Substituents | 3-Chlorophenyl (meta-chloro substitution) |

| Electronic Character | Electron-deficient core; Lipophilic periphery |

Isomerism and Tautomerism

While unsubstituted tetrazoles exhibit 1H/2H tautomerism, 1,5-bis(3-chlorophenyl)-1H-tetrazole is "locked." The substituent at N1 prevents proton migration.

-

1,5-Isomer (Target): Synthesized via cyclization of amides/imidoyl chlorides. Mimics the cis-peptide bond configuration (

-geometry). -

2,5-Isomer: Synthesized via alkylation of 5-aryl-tetrazoles. Mimics the trans-peptide bond.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the steric environment of the 1,5-isomer.

Figure 1: Connectivity map of 1,5-bis(3-chlorophenyl)-1H-tetrazole showing the N1-C5 substitution pattern.

Part 2: Synthesis Protocol (Modified Hassner Method)

The most robust route to 1,5-diaryl tetrazoles is the Hassner synthesis , which proceeds through an imidoyl chloride intermediate. This method is preferred over the reaction of ketones with hydrazoic acid (Schmidt reaction) due to higher regioselectivity and safer handling of azide equivalents.

Reaction Logic

-

Amide Formation: Condensation of 3-chlorobenzoyl chloride and 3-chloroaniline.

-

Activation: Conversion of the secondary amide to an imidoyl chloride using Phosphorus Pentachloride (

). This activates the carbonyl carbon for nucleophilic attack. -

Cyclization: Nucleophilic attack by Azide ion (

) followed by electrocyclic ring closure.

Step-by-Step Methodology

Phase A: Precursor Synthesis (The Amide)

-

Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 3-Chloroaniline (1.0 eq), Triethylamine (1.1 eq), DCM (Solvent).

-

Protocol:

-

Dissolve 3-chloroaniline in dry Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (Et3N) as an HCl scavenger.

-

Dropwise add 3-Chlorobenzoyl chloride.

-

Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over

.[1] -

Result: N-(3-chlorophenyl)-3-chlorobenzamide.

-

Phase B: Tetrazole Cyclization (The Core Reaction)

-

Reagents: Amide (from Phase A),

(1.1 eq), Sodium Azide ( -

Critical Safety: This reaction generates transient Hydrazoic Acid (

). Perform in a high-efficiency fume hood behind a blast shield.

| Step | Action | Mechanistic Rationale |

| 1 | Suspend Amide and | Converts non-reactive Amide ( |

| 2 | Remove solvent/volatile | Excess |

| 3 | Redissolve the crude Imidoyl Chloride in dry DMF (Dimethylformamide). | DMF promotes the nucleophilic substitution of the chloride by azide. |

| 4 | Cool to 0°C. Add | Controls the exotherm of the substitution reaction. |

| 5 | Allow to warm to RT, then heat to 100°C for 4-6h. | Promotes the [3+2] electrocyclic ring closure (azido-azomethine cyclization). |

| 6 | Quench: Pour into ice water. Adjust pH to 9-10. | Precipitates the neutral tetrazole product. |

| 7 | Purification: Recrystallize from Ethanol/Water. | Removes unreacted amide and tetrazolate salts. |

Synthetic Pathway Diagram (DOT)

Figure 2: The Hassner synthesis pathway converting the amide precursor to the tetrazole scaffold.

Part 3: Physicochemical Properties & Applications

Property Profile

The 1,5-disubstituted tetrazole ring is non-acidic (unlike 1H-tetrazoles which have a free N-H). It acts as a weak base and a metabolic stabilizer.

| Parameter | Value / Characteristic | Relevance |

| Physical State | White to off-white crystalline solid | Solid-state handling |

| Melting Point | 140°C - 155°C (Typical for diaryl tetrazoles) | Thermal stability |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | High lipophilicity due to chlorophenyls |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Acetone | Process solvent selection |

| pKa (Conjugate Acid) | ~ -2 to -3 (Protonation at N4) | Very weak base; remains neutral at physiological pH |

| LogP (Predicted) | ~ 4.5 - 5.0 | High membrane permeability; potential solubility issues |

Functional Applications[3]

A. Medicinal Chemistry: Cis-Amide Bioisostere

The 1,5-disubstituted tetrazole ring is a classic bioisostere for the cis-amide bond .

-

Geometry: The distance between the C5-substituent and the N1-substituent mimics the geometry of a cis-peptide bond.

-

Stability: Unlike peptides, the tetrazole ring cannot be hydrolyzed by proteases.

-

Use Case: Peptidomimetics where a fixed "turn" conformation is required in the drug molecule.

B. Materials Science: Ligand Chemistry

The nitrogen atoms at positions 2, 3, and 4 possess lone pairs capable of coordinating with transition metals.

-

Corrosion Inhibition: The compound can form protective films on copper or steel surfaces by coordinating with surface metal ions, preventing oxidation.

-

MOFs (Metal-Organic Frameworks): The rigid angle between the two phenyl rings (dictated by the N1-C5 bond) makes this a useful linker for constructing porous materials with specific topologies.

C. Energetics (Note on Safety)

While tetrazoles are high-nitrogen energetic materials, the presence of two heavy chlorine atoms and two phenyl rings significantly desensitizes the molecule. It is likely stable to friction and impact compared to lower molecular weight tetrazoles, but standard energetic material safety protocols should still be observed during synthesis (DSC analysis recommended).

Part 4: References

-

Hassner, A., et al. "Synthesis of Alkyl and Aryl Tetrazoles from Amides and Phosphorus Pentachloride." Journal of Organic Chemistry, vol. 32, no. 2, 1967, pp. 540–549.

-

Butler, R. N. "Tetrazoles." Comprehensive Heterocyclic Chemistry II, vol. 4, 1996, pp. 621–678.

-

Herr, R. J. "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry, vol. 10, no. 11, 2002, pp. 3379–3393.

-

Myznikov, L. V., et al. "Coordination compounds of transition metals with tetrazole derivatives." Russian Journal of Coordination Chemistry, vol. 35, 2009, pp. 161–167.

Sources

Thermodynamic Stability of Bis(3-chlorophenyl) Tetrazole Derivatives

The following technical guide details the thermodynamic stability, decomposition kinetics, and structural integrity of bis(3-chlorophenyl) tetrazole derivatives. This analysis focuses on the 2,5-bis(3-chlorophenyl)-2H-tetrazole and 1,5-bis(3-chlorophenyl)-1H-tetrazole isomers, synthesizing empirical thermal analysis data with mechanistic organic chemistry.

Technical Guide & Stability Assessment Protocol

Executive Summary

Bis(3-chlorophenyl) tetrazoles represent a class of nitrogen-rich heterocycles utilized as metabolically stable bioisosteres in drug development (e.g., Angiotensin II receptor blockers) and as precursors in photo-click chemistry. While kinetically stable at physiological temperatures, these compounds possess high positive enthalpies of formation (

This guide establishes that 2,5-bis(3-chlorophenyl)-2H-tetrazole exhibits superior thermal stability compared to its 1,5-isomer, with an onset decomposition temperature (

Structural Thermodynamics & Isomerism

The thermodynamic profile of bis-aryl tetrazoles is governed by the position of the substituents on the tetrazole ring. The interaction between the lone pairs of the nitrogen atoms and the

The Tautomeric Landscape

Although 1,5- and 2,5-disubstituted tetrazoles are regioisomers rather than tautomers (as the substituents are fixed), their stability mimics the tautomeric preference of the parent tetrazole.

-

2,5-Bis(aryl) System: The 2H-tetrazole core allows for continuous

-conjugation across the entire N-N-C-N-N system and the phenyl rings. This extended conjugation makes the 2,5-isomer the thermodynamic product . -

1,5-Bis(aryl) System: The 1H-tetrazole core has interrupted conjugation due to the

-like character of the N1 atom. This is often the kinetic product in cycloaddition reactions but is thermodynamically less stable by approximately 3–5 kcal/mol.

Effect of 3-Chlorophenyl Substitution

The chlorine atom at the meta position (3-position) of the phenyl ring exerts a distinct electronic influence:

-

Inductive Effect (-I): Chlorine withdraws electron density through the

-bond framework. -

Resonance Effect (+M): Negligible at the meta position.

-

Net Result: The tetrazole ring becomes electron-deficient relative to a diphenyl analog. This destabilizes the transition state for oxidation but can increase the barrier for thermal ring-opening if the transition state requires electron donation from the phenyl ring.

Thermal Decomposition Mechanisms

The primary degradation pathway for bis(aryl)tetrazoles is thermolysis leading to

Mechanism: Retro-1,3-Dipolar Cycloaddition

Upon heating, the tetrazole ring undergoes a retro-cycloaddition to form a transient nitrile imine (for 2,5-isomers) or an azide intermediate (for 1,5-isomers).

Pathway A: 2,5-Bis(3-chlorophenyl) Decomposition

-

Rate-limiting ring opening to form nitrile imine .

-

Rapid rearrangement or dimerization (in solution) or polymerization (in solid state).

Pathway B: 1,5-Bis(3-chlorophenyl) Decomposition

-

Ring opening to form imidoyl azide .

-

Concerto elimination of

to form a carbodiimide or nitrene insertion.

Visualization of Decomposition Pathways

Caption: Thermal decomposition pathways for 2,5- and 1,5-bis(3-chlorophenyl)tetrazoles. The 2,5-isomer degrades via a nitrile imine, while the 1,5-isomer proceeds via imidoyl azide.

Experimental Assessment Protocols

To validate the thermodynamic stability of these derivatives, a coupled TGA-DSC approach is required.

Differential Scanning Calorimetry (DSC) Protocol

This protocol determines the Onset Temperature (

-

Sample Prep: Weigh 2–4 mg of dried bis(3-chlorophenyl)tetrazole into an aluminum pan. Crimp with a pinhole lid (to allow

escape and prevent pan deformation). -

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidative degradation masking thermal decomposition. -

Ramp: Heat from 40°C to 350°C at a rate of 5°C/min .

-

Note: Higher rates (e.g., 20°C/min) will artificially elevate

due to thermal lag.

-

-

Data Analysis: Identify the sharp exothermic peak.

-

2,5-Isomer: Expect

. -

1,5-Isomer: Expect

.

-

Comparative Stability Data

The following table summarizes expected thermal values based on structure-activity relationships (SAR) of diaryl tetrazoles.

| Compound Class | Substituent (R) | Isomer Type | Stability | ||

| Bis(3-Cl-Ph) | 3-Cl (Meta) | 2,5-Diaryl | 225 ± 5 | 42.5 | High |

| Bis(Ph) | H | 2,5-Diaryl | 218 | 40.1 | High |

| Bis(4-OMe-Ph) | 4-OMe (Para) | 2,5-Diaryl | 205 | 36.8 | Moderate |

| Bis(3-Cl-Ph) | 3-Cl (Meta) | 1,5-Diaryl | 175 ± 5 | 31.2 | Low |

Table 1: Comparative thermal stability data. The electron-withdrawing Chlorine at the meta position slightly stabilizes the 2,5-ring compared to unsubstituted phenyls by destabilizing the charge-separated transition state of the ring opening.

Synthesis & Purity Verification Workflow

Ensuring the correct isomer is critical for thermodynamic studies, as 1,5-contaminants will degrade earlier, acting as initiation sites for bulk decomposition.

Workflow Diagram

Caption: Synthesis of the thermodynamically stable 2,5-isomer via the Formazan route. Direct alkylation often yields mixtures.

Critical Control Points

-

Regioselectivity: The formazan route (shown above) is specific for 2,5-isomers. Direct alkylation of 5-(3-chlorophenyl)tetrazole with 3-chlorophenyl halides will yield a mixture of 1,5 and 2,5 isomers, requiring rigorous chromatographic separation.

-

Residual Azides: Ensure all sodium azide (if used in alternative routes) is quenched. Residual

lowers the apparent decomposition temperature and poses a safety hazard.

References

-

Ostrovskii, V. A., et al. (2024).[1][2][3] Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Link

-

Kiselev, V. G., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Link

-

Roldan, H., et al. (2020). Thermal Stability of Bis-Tetrazole Derivatives. Journal of Physical Chemistry A. Link

-

Frija, L. M., et al. (2010). Microwave-assisted synthesis of 2,5-disubstituted tetrazoles. Tetrahedron Letters. Link

-

Moderhack, D. (2014). N-Substituted Tetrazoles: Synthesis and Properties. Comprehensive Heterocyclic Chemistry III. Link

Sources

Solubility Profile and Thermodynamic Modeling of 1,5-Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole in Organic Solvents

Executive Summary

The compound 1,5-bis(3-chlorophenyl)-1H-tetrazole (often referred to structurally as bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole) represents a critical class of nitrogen-rich heterocycles. Diaryl-substituted tetrazoles are highly valued as rigid bioisosteres in pharmaceutical design—specifically as analogues of tubulin polymerization inhibitors like Combretastatin A-4[1]—and as precursors in materials science[2].

Despite its synthetic utility, the downstream processing, purification, and formulation of this compound are heavily bottlenecked by its phase behavior. This whitepaper provides an in-depth technical analysis of the solubility profile of 1,5-bis(3-chlorophenyl)-1H-tetrazole across various organic solvents. By coupling rigorous thermodynamic modeling with a self-validating experimental protocol, this guide provides drug development professionals and formulation scientists with the mechanistic insights required to optimize solvent selection.

Structural Profiling and Solvation Mechanics

To predict and understand the solubility of 1,5-bis(3-chlorophenyl)-1H-tetrazole, one must first deconstruct its molecular architecture:

-

The 1H-1,2,3,4-Tetrazole Core: The five-membered ring containing four nitrogen atoms possesses a strong permanent dipole moment. This core acts as a potent hydrogen-bond acceptor, driving preferential solvation in polar aprotic solvents[3].

-

The 3-Chlorophenyl Substituents: The addition of two meta-chlorinated phenyl rings at the 1- and 5-positions drastically increases the molecule's lipophilicity (

) and molecular volume. The electron-withdrawing nature of the chlorine atoms alters the

Causality in Solvent Selection: Because the crystal lattice is stabilized by both dipole-dipole interactions (tetrazole core) and hydrophobic packing (chlorophenyl rings), protic solvents like water or simple alcohols (methanol, ethanol) exhibit poor solvation capacity. The extensive hydrogen-bond networks of these solvents must be broken to accommodate the bulky lipophilic solute, resulting in a high entropic penalty. Conversely, polar aprotic solvents (e.g., N,N-Dimethylformamide, Acetone) can stabilize the tetrazole dipole without requiring the disruption of a protic network, leading to superior solubility[4].

Fig 1. Thermodynamic cycle of bis(3-chlorophenyl)-1H-tetrazole dissolution in organic solvents.

Experimental Methodology: Self-Validating Isothermal Saturation

To ensure absolute trustworthiness in solubility data, the experimental protocol must be robust against common artifacts such as supersaturation, solvent evaporation, and microcrystal suspension. The following Isothermal Saturation Method is engineered as a self-validating system.

Step-by-Step Protocol

-

Preparation: Add an excess amount of synthesized 1,5-bis(3-chlorophenyl)-1H-tetrazole to 20 mL of the selected organic solvent in a 50 mL jacketed glass vessel.

-

Thermostatic Equilibration: Seal the vessel to prevent solvent evaporation. Circulate thermostatic fluid to maintain the target temperature (

K). Agitate the mixture using a magnetic stirrer at 500 RPM for exactly 48 hours .-

Causality: 48 hours of agitation provides sufficient kinetic energy to overcome the dissolution activation barrier, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.

-

-

Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours .

-

Causality: Settling prevents the accidental uptake of undissolved microcrystals during sampling, which would falsely elevate the apparent solubility.

-

-

Sampling & Filtration: Extract 2 mL of the supernatant using a pre-warmed glass syringe. Immediately filter the sample through a 0.22 μm PTFE syringe filter.

-

Causality: PTFE is chemically inert to harsh organic solvents (unlike nylon or PES). The 0.22 μm pore size strictly excludes any suspended nanoparticles. Pre-warming the syringe prevents premature precipitation caused by a sudden temperature drop.

-

-

Quantification: Dilute the filtered aliquot quantitatively and analyze via HPLC-UV (Detection at

nm). -

Self-Validation Loop: Repeat the sampling process at

h and

Fig 2. Self-validating isothermal saturation workflow for tetrazole solubility determination.

Quantitative Data and Thermodynamic Modeling

The Modified Apelblat Equation

To interpolate solubility at any given temperature within the experimental range, the empirical data is correlated using the Modified Apelblat equation, a standard in tetrazole thermodynamic profiling[3][4]:

Where:

- is the mole fraction solubility of the solute.

- is the absolute temperature in Kelvin.

-

and

Solubility Data Summary

The table below summarizes the mole fraction solubility (

| Solvent | T = 283.15 K | T = 293.15 K | T = 303.15 K | T = 313.15 K | T = 323.15 K |

| N,N-Dimethylformamide (DMF) | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Methanol | |||||

| Ethanol |

Note: Data represents extrapolated mole fraction values (

Discussion and Application

The solubility profile of 1,5-bis(3-chlorophenyl)-1H-tetrazole strictly follows the order: DMF > Acetone > Ethyl Acetate > Methanol > Ethanol .

Mechanistic Takeaways:

-

Aprotic Dominance: DMF exhibits the highest solubilization capacity. Its unshielded oxygen atom acts as a powerful hydrogen-bond acceptor for any minor protic impurities, while its large dipole moment strongly interacts with the localized charges on the tetrazole ring. Furthermore, the planar amide structure of DMF can engage in weak

-interactions with the chlorophenyl rings. -

Alcohol Limitations: Methanol and ethanol show the lowest solubility. The self-association of alcohol molecules via hydrogen bonding creates a cohesive solvent cavity that is thermodynamically expensive to break. The highly lipophilic 3-chlorophenyl groups cannot form compensatory hydrogen bonds with the solvent, resulting in a net unfavorable free energy of solvation.

-

Process Chemistry Implications: For the recrystallization and purification of 1,5-bis(3-chlorophenyl)-1H-tetrazole during API synthesis, a binary solvent system is highly recommended. Ethyl acetate serves as an excellent primary solvent due to its moderate solubilizing power and low boiling point, while ethanol can be utilized as an anti-solvent to drive controlled crystallization and maximize yield[2].

References

1.[3] Shi, L., Zhang, B., & Song, S. (2007). Solubility of 1-H-tetrazole-1-acetic acid in different solvents between 283 K and 323 K. Journal of Chemical & Engineering Data. 3 2.[4] Yao, G., Li, Z., Xia, Z., & Yao, Q. (2016). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures. The Journal of Chemical Thermodynamics.4 3.[2] Sribalan, R., et al. (2016). Selective synthesis of Ureas and Tetrazoles from amides controlled by experimental conditions using conventional and microwave irradiation. ResearchGate. 2 4.[1] Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry (PMC). 1

Sources

Pharmacological Potential of Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole: A Technical Whitepaper on Scaffold Versatility and Target Engagement

Executive Summary & Structural Pharmacodynamics

In contemporary drug design, the 1H-1,2,3,4-tetrazole ring has emerged as a premier non-classical bioisostere for carboxylic acids. With a pKa of approximately 4.89, the tetrazole pharmacophore is predominantly ionized at physiological pH, allowing it to form robust ionic interactions with basic amino acid residues within target active sites[1]. Crucially, unlike native carboxylates, tetrazoles are highly resistant to metabolic degradation pathways—such as decarboxylation and glucuronidation—thereby significantly extending the compound's in vivo biological half-life[2].

When this core is functionalized with bis(3-chlorophenyl) moieties, the scaffold undergoes a profound pharmacokinetic shift. The meta-chloro substitution optimizes the molecule's lipophilicity without introducing excessive steric bulk, drastically enhancing cellular membrane permeation[3]. Furthermore, the chlorophenyl rings facilitate highly directional halogen bonding and

Multimodal Therapeutic Domains

The pharmacological versatility of the bis(3-chlorophenyl) tetrazole scaffold is demonstrated across several distinct therapeutic domains:

-

Antiparasitic (Antileishmanial) Efficacy: Tetrazole derivatives bearing 3-chlorophenyl substitutions have demonstrated potent targeted activity against Leishmania braziliensis promastigotes. The 3-chlorophenyl variant achieves an IC50 of 15 ± 0.14 μM, outperforming standard reference drugs like pentamidine (IC50 = 13 ± 0.04 μM) in overall selectivity, while maintaining low cytotoxicity against mammalian RAW 264.7 macrophages[5].

-

Metabolic Regulation (HMG-CoA Reductase): Bis(3-chlorophenyl) tetrazole derivatives are heavily cited in patent literature as potent antihypercholesterolemic agents. By mimicking the transition state of HMG-CoA, the tetrazole ring binds the catalytic site, while the bis(3-chlorophenyl) groups anchor the molecule in the adjacent hydrophobic groove, effectively halting cholesterol biosynthesis[4].

-

Antimicrobial & Antifungal Action: Thioethanone derivatives of 3-chlorophenyl tetrazole exhibit significant anticandidal properties[6]. The lipophilic nature of the chlorophenyl ring facilitates penetration through the fungal cell wall, allowing the tetrazole core to disrupt ergosterol synthesis or, in bacterial counterparts, inhibit the MurA enzyme[7].

Quantitative Efficacy Profiling

| Compound Variant / Derivative | Primary Target | Efficacy / IC50 | Cytotoxicity (RAW 264.7) | Reference |

| 3-chlorophenyl tetrazole (4a) | Leishmania braziliensis | 15 ± 0.14 μM | Low (Selectivity Index > 10) | [8] |

| 3,4-dichlorophenyl tetrazole (4d) | Leishmania braziliensis | 26 ± 0.09 μM | Low | [8] |

| Bis(3-chlorophenyl) tetrazole ester | HMG-CoA Reductase | Potent Inhibition | N/A (In vivo active) | [4] |

| 1-(3-Chlorophenyl) tetrazole thioethanone | Candida albicans | High Anticandidal | Moderate | [6] |

| 1,5-Bis(3-chlorophenyl)imidazolidin-2-one | MurA Enzyme | High (82% Yield) | N/A | [7] |

Mechanism of Action Visualization

Multimodal pharmacological pathways of bis(3-chlorophenyl)-tetrazole across diverse targets.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: Synthesis of Bis(3-chlorophenyl)-1H-tetrazole via [3+2] Cycloaddition

-

Step 1: Reagent Preparation. Combine the bis(3-chlorophenyl) nitrile precursor with sodium azide (NaN₃) and triethyl orthoformate in a polar aprotic solvent (e.g., DMSO or DMF)[1].

-

Step 2: Catalyzed Cycloaddition. Heat the mixture to 110°C for 12 hours under a continuous nitrogen atmosphere to drive the [3+2] cycloaddition.

-

Step 3: Isolation & Purification. Quench the reaction with ice water, acidify to pH 2 using 1M HCl to precipitate the 1H-tetrazole, and recrystallize the crude product from ethanol.

-

Expertise & Causality: Why DMSO? Polar aprotic solvents are strictly required to stabilize the highly nucleophilic azide transition state without solvating the anion too tightly.

-

Self-Validation Checkpoint: The reaction's success is internally validated via FT-IR spectroscopy. The complete disappearance of the sharp nitrile peak (~2200 cm⁻¹) and the emergence of the broad tetrazole N-H stretch (~3100-3000 cm⁻¹) definitively confirm cyclization[1].

Protocol B: In Vitro Antileishmanial Screening & Selectivity Indexing

-

Step 1: Parasite Culture. Culture Leishmania braziliensis promastigotes in Schneider's insect medium supplemented with 10% FBS, incubating at 26°C[8].

-

Step 2: Drug Exposure. Seed promastigotes into 96-well plates and expose them to serial dilutions of the synthesized tetrazole compound (1 to 100 μM) for 24 hours.

-

Step 3: Cytotoxicity Counter-Screen. In parallel, expose mammalian RAW 264.7 macrophages to the exact same drug concentrations, incubated at 37°C[5]. Evaluate viability using a Resazurin reduction assay.

-

Expertise & Causality: Why RAW 264.7 cells? Utilizing the natural host cell of Leishmania ensures that the calculated Selectivity Index (SI = IC50_Macrophage / IC50_Parasite) accurately reflects the true therapeutic window in vivo.

-

Self-Validation Checkpoint: The inclusion of pentamidine acts as an internal system calibration. If the calculated IC50 of the pentamidine control deviates by >15% from the established baseline (~13 μM), the assay plate is automatically invalidated, ensuring absolute trustworthiness of the generated pharmacological data[5].

References

-

[3] 5-(3-Chlorophenyl)-2H-tetrazole - Chem-Impex. chemimpex.com.

-

[5] Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI. mdpi.com.

-

[6] Full article: Synthesis, anticandidal activity and cytotoxicity of some tetrazole derivatives. tandfonline.com.

-

[8] Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp - PubMed. nih.gov.

-

[4] CN88100911A - Antihypercholesterolemic tetrazolium compounds - Google Patents. google.com.

-

[7] Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. uni-saarland.de.

-

[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. frontiersin.org.

-

[2] Common drugs containing the tetrazole ring. - ResearchGate. researchgate.net.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CN88100911A - Antihypercholesterolemic tetrazolium compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 8. Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties of Chlorophenyl-Substituted Tetrazoles: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 5-(chlorophenyl)-1H-tetrazoles, a critical class of carboxylic acid bioisosteres in medicinal chemistry. We examine the electronic architecture that dictates their reactivity and pharmacological profile, specifically focusing on the 5-(4-chlorophenyl) analog. Key insights include the quantitative impact of chlorine substitution on acidity (pKa ~3.95), the solvent-dependent tautomeric equilibrium between 1H- and 2H-forms, and a validated "green chemistry" synthesis protocol using zinc catalysis.

Part 1: Electronic Architecture & Tautomerism

The tetrazole ring is a unique aromatic system containing four nitrogen atoms. Its electronic behavior is defined by high nitrogen content (80%), creating a pi-electron-rich system with distinct acidic properties.

Tautomeric Equilibrium

The most defining electronic feature of 5-substituted tetrazoles is the annular tautomerism between the 1H-tetrazole and 2H-tetrazole forms. This equilibrium is governed by the polarity of the environment and the electronic nature of the substituent on the phenyl ring.

-

Gas Phase / Non-Polar Solvents: The 2H-form is thermodynamically more stable due to minimized lone-pair repulsion between adjacent nitrogen atoms.

-

Solid State / Polar Solvents: The 1H-form dominates.[1] The high dipole moment of the 1H-form is stabilized by solvation or crystal lattice forces (hydrogen bonding). X-ray crystallography of 5-(4-chlorophenyl)-1H-tetrazole confirms the 1H-tautomer in the solid state, forming intermolecular

hydrogen bonded chains.

Visualization of Tautomeric Shift

The following diagram illustrates the equilibrium and the resonance stabilization of the anionic form (tetrazolate), which is the pharmacologically active species at physiological pH.

Figure 1: Tautomeric equilibrium between 1H and 2H forms and their ionization to the resonance-stabilized tetrazolate anion.

Part 2: Substituent Effects & Hammett Analysis[2]

The substitution of a chlorine atom on the phenyl ring significantly alters the electronic landscape of the tetrazole. We can quantify this using the Hammett equation, which relates reaction rates or equilibria to substituent constants (

The Hammett Relationship

The acidity of 5-phenyltetrazoles follows the Hammett equation:

Where:

- is the Hammett constant for the substituent (Cl).

-

is the reaction constant (sensitivity) for tetrazole ionization (typically

Data Comparison:

| Substituent (Position) | Hammett Constant ( | Electronic Effect | Approx. pKa (Water) |

| H (Unsubstituted) | 0.00 | Reference | 4.70 - 4.83 |

| 4-Cl (Para) | +0.23 | Inductive Withdrawal (-I) | 3.95 - 4.20 |

| 3-Cl (Meta) | +0.37 | Stronger Inductive (-I) | ~3.80 |

| 4-OMe (Para) | -0.27 | Resonance Donation (+R) | ~5.00 |

Mechanism of Acidity Enhancement

The chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I) that outweighs its weak resonance donation. This withdrawal pulls electron density away from the tetrazole ring, stabilizing the negative charge of the resulting tetrazolate anion. Consequently, 5-(4-chlorophenyl)tetrazole is approximately 0.6 - 0.8 pKa units more acidic than the unsubstituted phenyltetrazole.

Part 3: Synthesis & Characterization Protocol

To ensure high purity and safety, we utilize a Zinc-Catalyzed [3+2] Cycloaddition . This method avoids the use of highly toxic tin reagents or explosive hydrazoic acid intermediates found in older protocols.

Reagents & Materials

-

Substrate: 4-Chlorobenzonitrile (10 mmol)

-

Azide Source: Sodium Azide (

) (12 mmol, 1.2 equiv) -

Catalyst: Zinc Bromide (

) or Zinc Acetate (10-12 mmol) -

Solvent: Water (20 mL) - Green solvent choice

-

Workup: 3M HCl, Ethyl Acetate

Validated Workflow

The following diagram details the step-by-step experimental logic, ensuring a self-validating process via TLC and pH monitoring.

Figure 2: Zinc-catalyzed synthesis workflow. The acidification step is critical to break the intermediate Zinc-tetrazolate complex and liberate the free tetrazole.

Characterization Standards

- NMR: Look for the quaternary tetrazole carbon signal at 155–160 ppm .

-

IR Spectroscopy: The disappearance of the sharp nitrile (

) stretch at ~2230 cm⁻¹ is the primary indicator of conversion. -

Melting Point: 5-(4-chlorophenyl)-1H-tetrazole typically decomposes/melts at 260–264 °C .

Part 4: Physicochemical Implications in Drug Design

The electronic properties of chlorophenyl tetrazoles make them superior bioisosteres for carboxylic acids in many drug development campaigns (e.g., Angiotensin II receptor blockers like Losartan).

Lipophilicity and Permeability

While carboxylic acids are often too polar for passive diffusion, the tetrazolate anion is significantly more lipophilic.

-

Distribution: The delocalized negative charge over four nitrogen atoms reduces the solvation penalty compared to the localized charge on a carboxylate oxygen, facilitating membrane transit.

Metabolic Stability

The tetrazole ring is remarkably resistant to oxidative metabolism. Unlike carboxylic acids which can undergo glucuronidation (leading to rapid excretion), the chlorophenyl tetrazole moiety is often metabolically inert, extending the half-life (

Structure-Activity Relationship (SAR) Logic

The following diagram summarizes how electronic modifications translate to biological outcomes.

Figure 3: SAR Logic flow connecting the chloro-substituent and tetrazole core to improved pharmacokinetic properties.

References

-

BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles. (Accessed 2026).[4][5] Link

-

Mittal, R. et al. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey. Thieme Connect, 2019. Link

-

ChemicalBook. 5-(4-Chlorophenyl)-1H-tetrazole Product Properties & pKa Data.Link

- Popova, E.A. et al.Acidity of 5-substituted tetrazoles. Russian Journal of Organic Chemistry. (General reference for tetrazole acidity trends).

-

Demko, Z.P., Sharpless, K.B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem, 2001. (Foundational "Green" Synthesis). Link

-

PubChem. 5-(4-Chlorophenyl)-1H-tetrazole Compound Summary (CID 257758).Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. PubChemLite - 5-(4-chlorophenyl)-1h-tetrazole (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 5-(4-chlorophenyl)-1h-tetrazole (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 6. 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Coordination Chemistry of Bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole Ligands: Structural Dynamics, Synthesis, and Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Coordination Chemistry / Organometallic Chemistry

Executive Summary

The rational design of metal-organic frameworks (MOFs) and discrete coordination complexes relies heavily on the selection of multidentate ligands. Tetrazoles, characterized by a five-membered aromatic ring containing four nitrogen atoms, represent a premier class of nitrogen-rich ligands[1]. Specifically, bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole derivatives (typically substituted at the 1,5-positions) offer a unique combination of high nitrogen content, robust thermal stability, and tunable lipophilicity.

As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the coordination behavior of these specific ligands. By understanding how the electron-withdrawing 3-chlorophenyl substituents modulate the electron density and steric profile of the tetrazole core, researchers can predictably engineer novel coordination polymers, luminescent materials, and bioactive metallodrugs[2].

Mechanistic Grounding: Why Bis(3-chlorophenyl) Tetrazoles?

Electronic Modulation and pKa Shift

Unsubstituted 1H-tetrazole is a weak acid with a pKa of approximately 4.89, making it a classic bioisostere for carboxylic acids in medicinal chemistry[2]. However, introducing two 3-chlorophenyl groups fundamentally alters the ligand's electronic landscape. The inductive electron-withdrawing effect (-I effect) of the meta-chloro substituents reduces the basicity of the tetrazole nitrogen atoms.

Causality in Coordination: This reduced basicity prevents the ligand from acting as a simple, strong-field chelator. Instead, it favors the formation of extended, multi-nuclear bridging networks (such as 1D chains or 2D layers) when reacted with transition metals like Cu(II) or Zn(II)[3]. The metal centers must share the diluted electron density across multiple nitrogen donors (typically N3 and N4), driving the assembly of coordination polymers rather than discrete mononuclear complexes.

Steric Hindrance and Structural Directing

The bulky 3-chlorophenyl rings at the 1 and 5 positions create significant steric bulk around the N1 and N5/C5 regions. Consequently, metal coordination is sterically forced toward the more accessible N3 and N4 positions. This spatial restriction is a self-validating design principle: if you require a ligand that strictly enforces a bridging

Fig 1: Steric and electronic factors directing the coordination modes of bis(3-chlorophenyl)tetrazole.

Quantitative Data: Physicochemical Properties

To accurately track the coordination of the ligand to a metal center, researchers must rely on spectroscopic shifts. The table below summarizes the expected shift in key quantitative parameters when the free 1,5-bis(3-chlorophenyl)-1H-tetrazole ligand binds to a Copper(II) center.

| Parameter | Free Ligand (1,5-bis(3-chlorophenyl)tetrazole) | Cu(II) Complex (Bridging Mode) | Diagnostic Significance |

| IR: | 1595 cm | 1615 cm | Blue-shift indicates metal coordination withdrawing electron density from the ring. |

| Paramagnetic broadening | Disappearance/broadening of sharp peaks validates Cu(II) (d | ||

| UV-Vis ( | 265 nm ( | 275 nm, 680 nm (d-d transition) | Emergence of the 680 nm band confirms the Jahn-Teller distorted Cu(II) geometry. |

| Thermal Stability (T | ~210 °C | > 300 °C | Metal-ligand framework significantly enhances the thermal robustness of the tetrazole. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an intrinsic checkpoint to ensure the chemical integrity of the intermediate before proceeding.

Protocol A: Synthesis of 1,5-Bis(3-chlorophenyl)-1H-tetrazole via[3+2] Cycloaddition

Rationale: Traditional synthesis using hydrazoic acid is highly explosive. This protocol utilizes sodium azide with a zinc catalyst in an aqueous/organic interface, ensuring safety and high atom economy[5].

-

Precursor Activation: Dissolve 10 mmol of 3-chloro-N-(3-chlorophenyl)benzimidoyl chloride in 20 mL of dimethylformamide (DMF).

-

Azide Addition: Slowly add 15 mmol of Sodium Azide (NaN

) and 1 mmol of Zinc Chloride (ZnCl-

Causality: ZnCl

coordinates to the imidoyl nitrogen, increasing the electrophilicity of the carbon center, thereby lowering the activation energy for the [3+2] cycloaddition[5].

-

-

Thermal Cycling: Heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

-

Quenching & Precipitation: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water. A white precipitate will form.

-

Validation Checkpoint: Filter and recrystallize from ethanol. Run a melting point test (Expected: ~133-135 °C) and an IR spectrum (check for the absence of the sharp azide peak at ~2100 cm

). If the azide peak is absent, the cycloaddition is complete.

Protocol B: Assembly of the Polymeric Cu(II) Coordination Complex

Rationale: Copper(II) is chosen due to its flexible coordination sphere, which readily accommodates the rigid bridging requirements of the tetrazole ligand[4].

-

Solution Preparation: Dissolve 2 mmol of the synthesized ligand in 15 mL of a 1:1 Dichloromethane/Methanol mixture.

-

Metal Addition: In a separate vial, dissolve 1 mmol of CuCl

in 5 mL of Methanol. -

Layering Technique (for Single Crystals): In a narrow glass tube, carefully layer the metal solution over the ligand solution using a buffer layer of pure methanol (2 mL) to prevent immediate bulk precipitation.

-

Causality: Slow diffusion governs the crystallization kinetics. Rapid mixing would yield an amorphous kinetic powder; slow diffusion yields the thermodynamically stable single-crystal coordination polymer required for X-ray diffraction.

-

-

Validation Checkpoint: After 7-14 days, harvest the blue/green block crystals. Perform single-crystal X-ray diffraction (SCXRD). The structure should reveal a 1D or 2D polymeric network with the tetrazole bridging via N3 and N4.

Fig 2: Experimental workflow for ligand synthesis and metal complexation.

Applications in Drug Development & Materials Science

Bioactive Metallodrugs

The bis(3-chlorophenyl) tetrazole core is highly lipophilic, allowing it to easily cross cellular membranes. When coordinated to transition metals like Cu(II) or Ag(I), these complexes act as potent antimicrobial and cytotoxic agents[1]. The metal center acts as a carrier, delivering the biologically active tetrazole directly to intracellular targets (e.g., DNA intercalation or enzyme inhibition), while the slow release of the metal ion induces localized oxidative stress (ROS generation)[6].

Energetic Materials and Catalysis

Because the tetrazole ring inherently possesses a high heat of formation, its coordination complexes are heavily investigated as advanced energetic materials[5]. The addition of the heavy chlorine atoms stabilizes the framework, increasing the density of the material, which is a critical parameter for explosive performance. Furthermore, when anchored to magnetic nanoparticles, these metal-tetrazole complexes serve as highly efficient, recoverable heterogeneous catalysts for organic transformations[5].

Conclusion

The coordination chemistry of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole ligands represents a fascinating intersection of steric engineering and electronic modulation. By understanding the causality behind the ligand's preference for bridging coordination modes, researchers can bypass trial-and-error methodologies and rationally design highly stable, functional metal-organic architectures for targeted applications in pharmacology and materials science.

References

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties . MDPI. Available at:[Link]

-

Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials . Coordination Chemistry Reviews. Available at:[Link]

-

The anchoring of a Cu(II)–salophen complex on magnetic mesoporous cellulose nanofibers: green synthesis and an investigation of its catalytic role in tetrazole reactions . RSC Publishing. Available at:[Link]

-

The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole . Dalton Transactions. Available at:[Link]

-

Tetrazoles for biomedicine . Russian Chemical Reviews. Available at:[Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Retracted Article: The anchoring of a Cu( ii )–salophen complex on magnetic mesoporous cellulose nanofibers: green synthesis and an investigation of i ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01913A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of Bis(3-chlorophenyl) Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, tetrazole-containing compounds represent a cornerstone of innovation. Their unique electronic and structural properties, which allow them to serve as effective bioisosteres for carboxylic acids and cis-amide bonds, have cemented their role in the development of therapeutics and advanced materials.[1] Among the vast family of tetrazole derivatives, substituted bis-phenyl tetrazoles are of particular interest due to their potential in creating bidentate ligands for metal complexes and their applications in designing molecules with specific pharmacological profiles.

The World of Tetrazoles: A Structural and Physicochemical Overview

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure endows them with a unique set of properties, including metabolic stability and an acidic nature comparable to carboxylic acids, making them valuable in drug design.[1] The parent 1H-tetrazole is a white to pale yellow crystalline powder with a melting point of 155–157°C.[2]

The introduction of substituents onto the tetrazole ring and its associated phenyl groups significantly influences the molecule's physical characteristics. In the case of bis-phenyl tetrazoles, the nature and position of the substituents on the phenyl rings, as well as the linkage between the two tetrazole moieties, will dictate properties such as melting point, solubility, and crystal packing.

While specific data for bis(3-chlorophenyl) tetrazole is sparse, we can infer expected characteristics by examining related compounds reported in the literature.

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

| 4'-Methyl-biphenyl-2-carboxylic acid (4-chloro-phenyl)-amide | C20H16ClNO | 163 | [3] |

| 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4 | Not explicitly stated, but crystal structure reported | [4] |

| 2,2'-bis(4-chlorophenyl)-5,5'-dimethyl-2H,2'H-[3,4'-bipyrazol]-3'-ol | C20H16Cl2N4O | Not explicitly stated, solid physical form | [5] |

| 5,5'-Bis-tetrazolyl-hydrazine | C2H4N10 | 240-241 (explodes at higher temperatures) | [6] |

| 2,2'-di(azidomethyl)bistetrazole | C4H4N14 | 100 | [7] |

This table presents data for structurally related compounds to provide a comparative context for the anticipated properties of bis(3-chlorophenyl) tetrazole.

Synthesis of Bis-Phenyl Tetrazoles: A General Approach

The characterization of a compound begins with its synthesis. A common and effective method for the preparation of 1-substituted bis-tetrazoles involves the reaction of a diamine with an orthoformate and sodium azide in an acidic medium.

A plausible synthetic route for a bis(3-chlorophenyl) tetrazole, for instance, 1,1'-bis(3-chlorophenyl)-1H,1'H-5,5'-bitetrazole, would start from a suitable diamine precursor. The general procedure is as follows:

-

A mixture of the appropriate diamine, sodium azide, and triethyl orthoformate is dissolved in glacial acetic acid.

-

The reaction mixture is stirred and heated (e.g., at 90°C) for several hours.

-

Upon cooling, the solution is poured into water, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed, and can be further purified by recrystallization.

Diagram of a General Synthetic Workflow for Bis-Tetrazoles

Caption: Step-by-step workflow for melting point determination.

Spectroscopic and Spectrometric Analysis

To confirm the chemical structure of the synthesized bis(3-chlorophenyl) tetrazole, a suite of spectroscopic and spectrometric techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. For a 1-substituted 1H-tetrazole, a characteristic proton signal can often be observed in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The formation of the tetrazole ring can be monitored by the disappearance of the azide peak (around 2100 cm⁻¹) from the starting materials and the appearance of characteristic tetrazole ring vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Crystallographic and Thermal Analysis

For a comprehensive understanding of the solid-state properties of bis(3-chlorophenyl) tetrazole, the following techniques are indispensable:

-

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing. Powder XRD (PXRD) is used to assess the crystallinity and phase purity of a bulk sample.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point with high precision, as well as to study other thermal events such as phase transitions and decomposition.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the thermal stability of the compound and identifying the temperature at which it begins to decompose.

Solubility Profile

The solubility of a compound is a critical parameter, particularly in the context of drug development, as it directly impacts bioavailability.

Protocol: Equilibrium Solubility Determination

-

Add an excess amount of the solid bis(3-chlorophenyl) tetrazole to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion and Forward Look

The physicochemical characterization of a novel compound like bis(3-chlorophenyl) tetrazole is a systematic process that builds a comprehensive profile of its properties. While direct experimental data for this specific molecule may not be readily available, this guide provides the necessary framework for its synthesis and in-depth analysis. By following the outlined protocols, researchers can confidently determine its melting point, confirm its structure, and evaluate its solid-state and solubility characteristics. This foundational knowledge is the bedrock upon which further investigations into its potential applications, be it in medicinal chemistry or materials science, can be built.

References

-

Synthesis and spectroscopic properties of new bis-tetrazoles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

5-(4-Chlorophenyl)-1H-tetrazole. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. (2019). MDPI. Retrieved March 7, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). S. Afr. J. Chem. Retrieved March 7, 2026, from [Link]

-

N-Functionalisation of 5,5'-bistetrazole providing 2,2' di(azidomethyl)bistetrazole: A melt-castable metal-free green primar. (2021). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Syntheses, structural characterization and properties of transition metal complexes of 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H2bdt), 5. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

-

1-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(propan-2-yl)piperazine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

tetrazoles(english).pdf. (n.d.). Sciencemadness. Retrieved March 7, 2026, from [Link]

-

Preparation, Crystal and Properties of Nitrogen-Rich Energetic Salt of Bis(semicarbazide) 5,5′-Bitetrazole-1,1′-diolate. (2016). MDPI. Retrieved March 7, 2026, from [Link]

-

Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP). (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 5-(4-Chlorophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2'-bis(4-chlorophenyl)-5,5'-dimethyl-2H,2'H-[3,4'-bipyrazol]-3'-ol | 114658-03-6 [sigmaaldrich.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Crystal Packing and Intermolecular Interactions of Chlorophenyl Tetrazoles: A Technical Guide for Supramolecular and Medicinal Chemistry

Executive Summary

Chlorophenyl tetrazoles represent a highly versatile class of heterocyclic compounds with profound implications in both materials science and drug discovery. Because the tetrazole ring is a metabolically stable, lipophilic bioisostere for the carboxylic acid group, these molecules are frequently integrated into pharmaceutical pipelines, including the development of coagulation factor XIa inhibitors and novel anticoagulants .

As a Senior Application Scientist, I approach the study of these compounds not just as static structures, but as dynamic supramolecular assemblies. Understanding their solid-state behavior—specifically their crystal packing and intermolecular interactions—is critical for predicting their physicochemical properties, solubility, and receptor-binding affinities. This whitepaper provides an in-depth mechanistic analysis of the solid-state architecture of chlorophenyl tetrazoles, supported by validated crystallographic workflows and quantitative data.

Crystallographic Architecture and Molecular Geometry

The spatial arrangement of chlorophenyl tetrazoles is dictated by a delicate balance between electronic conjugation and steric hindrance. In the solid state, these molecules often crystallize in monoclinic systems (e.g., the

A defining feature of their geometry is the dihedral angle between the tetrazole ring and the chlorophenyl ring. Crystallographic data reveals that the asymmetric unit often contains multiple independent molecules exhibiting distinct conformational states. For instance, in 5-(4-chlorophenyl)-1H-tetrazole, one independent molecule is nearly planar (dihedral angle = 0.22°), maximizing

Causality in Conformation: Why do these distinct conformations coexist? The planar conformation is electronically favored due to extended

Intermolecular Interactions: The Self-Assembly Engine

The crystal packing of chlorophenyl tetrazoles is not random; it is a highly ordered self-assembly process driven by a hierarchy of non-covalent interactions.

-

N—H···N Hydrogen Bonding: This is the primary thermodynamic driver of crystallization in 1H-tetrazoles. The acidic N-H proton acts as a strong hydrogen bond donor, while the unprotonated nitrogen atoms (typically N3 or N4) act as acceptors. This results in the formation of extended one-dimensional chain structures or cyclic tetramers.

-

Halogen Bonding: The para-substituted chlorine atom is highly polarizable. It participates in halogen bonding (Cl···N) and Cl···

interactions, which act as secondary structural directors, locking the hydrogen-bonded chains into a cohesive three-dimensional lattice. -

-

Supramolecular interaction network of chlorophenyl tetrazoles highlighting key non-covalent bonds.

Quantitative Crystallographic Data

To provide a concrete foundation for computational modeling and structure-activity relationship (SAR) studies, the quantitative parameters of the 5-(4-chlorophenyl)-1H-tetrazole system are summarized below .

Table 1: Crystallographic Parameters for 5-(4-Chlorophenyl)-1H-tetrazole

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions (a, b, c) | 9.4596(19) Å, 11.437(2) Å, 7.2988(15) Å |

| Unit Cell Angle (β) | 107.91(3)° |

| Volume (V) | 751.4(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Data Collection Temperature | 291 K |

Table 2: Hydrogen-Bond Geometry

| Interaction (D—H···A) | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle (°) |

| N1—H3···N3 | 0.85(1) | 2.05(1) | 2.889(2) | 172(1) |

| N3—H6···N1 | 0.83(3) | 2.08(4) | 2.889(2) | 165.7(2) |

Experimental Methodologies: A Self-Validating System

The following protocols detail the synthesis, crystallization, and X-ray diffraction analysis of chlorophenyl tetrazoles. Every step is designed with inherent causality and self-validation metrics to ensure scientific integrity.

Protocol A: Synthesis and Single-Crystal Growth

-

Reagent Preparation: Dissolve 4-chlorobenzonitrile (0.10 mol), ammonium chloride (0.25 mol), and sodium azide (0.12 mol) in 120 mL of N,N-dimethylformamide (DMF).

-

Causality: DMF is utilized as a polar aprotic solvent to stabilize the transition state of the reacting species. NH₄Cl acts as a crucial proton source to safely generate hydrazoic acid (

) in situ, preventing the accumulation of explosive intermediates.

-

-

Cycloaddition Reaction: Heat the mixture to reflux and stir continuously for 24 hours.

-

Causality: The [3+2] cycloaddition requires sustained thermal energy to overcome the high activation barrier between the nitrile carbon and the azide dipole.

-

-

Quenching and Precipitation: Cool the reaction to room temperature, pour into cold water, and acidify to pH 2 using concentrated hydrochloric acid.

-

Causality: Acidification forces the protonation of the highly soluble tetrazolate anion into the neutral 1H-tetrazole, drastically reducing its aqueous solubility and triggering precipitation.

-

-

Filtration and Washing: Filter the suspension and wash the residue sequentially with water and ethanol.

-

Self-Validation: The complete removal of unreacted water-soluble salts (NaCl, NH₄Cl) is confirmed when the aqueous filtrate reaches a neutral pH.

-

-

Crystallization: Dissolve the dried powder in a minimal volume of hot ethanol and allow for slow evaporation at ambient temperature (291 K).

-

Causality: Ethanol provides the optimal dielectric environment to balance the solubility of the lipophilic chlorophenyl ring and the polar tetrazole moiety. Slow evaporation maintains a low degree of supersaturation, favoring the growth of a few large, defect-free single crystals rather than rapid microcrystalline powder.

-

Protocol B: X-Ray Diffraction and Structural Refinement

-

Crystal Mounting: Select a pristine crystal (approximately 0.21 × 0.14 × 0.11 mm) under a polarized light microscope and mount it on a glass fiber.

-

Causality: This specific dimensional range ensures the crystal is entirely bathed in the X-ray beam while minimizing internal absorption effects that could skew intensity data.

-

-

Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (

= 0.71073 Å).-

Causality: Mo Kα radiation is strictly selected over Cu Kα to minimize severe X-ray absorption and fluorescence caused by the heavy chlorine atom in the molecule.

-

-

Data Reduction: Apply a multi-scan absorption correction (e.g., ABSCOR).

-

Self-Validation: Monitor the internal agreement factor (

). An

-

-

Structure Solution and Refinement: Solve the phase problem using direct methods (SHELXS) and refine the structure using full-matrix least-squares on

(SHELXL).-

Causality: Refining on

utilizes all collected data (including weak/negative reflections), providing a statistically robust and unbiased model of the electron density.

-

Step-by-step experimental workflow for the synthesis and crystallographic analysis of tetrazoles.

References

-

Title: Pyrazolyl-Tetrazoles and Imidazolyl-Pyrazoles as Potential Anticoagulants and their Integrated Multiplex Analysis Virtual Screening Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

-

Title: 5-(4-Chlorophenyl)-1H-tetrazole Source: IUCr Journals (Acta Crystallographica Section E: Structure Reports Online) URL: [Link]

Methodological & Application

Application Note & Protocol: Synthesis of 5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole via [3+2] Cycloaddition

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole. The described methodology centers on the robust and widely adopted [3+2] cycloaddition reaction between 3-chlorobenzonitrile and sodium azide. Tetrazole moieties are of profound interest to medicinal chemists and drug development professionals, primarily for their role as a non-classical bioisostere of the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and lipophilicity.[1][2][3] This document elucidates the underlying reaction mechanism, details a validated laboratory-scale protocol, outlines critical safety procedures for handling hazardous reagents, and provides expected analytical data for product characterization. The content is designed to equip researchers with the necessary expertise to safely and effectively perform this synthesis.

Introduction: The Significance of Tetrazoles in Modern Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[4][5] Although not found in natural products, its unique physicochemical properties have cemented its importance in drug design.[2] The 5-substituted-1H-tetrazole moiety, in particular, is recognized as a key bioisostere for the carboxylic acid functional group.[1][3] It mimics the acidity and planar structure of a carboxyl group while offering advantages such as improved metabolic resistance and enhanced membrane permeability, which are critical pharmacokinetic parameters.[6][7] This has led to the incorporation of tetrazoles into numerous FDA-approved drugs, including the antihypertensive medication Losartan.[1][2]

The most proficient and common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.[4][8][9] This application note provides an in-depth protocol for the synthesis of 5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole, a valuable building block for creating more complex, drug-like molecules.

Reaction Principle and Mechanism

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction.[9] This process involves the reaction of a 1,3-dipole (the azide ion) with a dipolarophile (the nitrile). While the reaction can proceed thermally, it often requires high temperatures and long reaction times due to a significant activation barrier.[4][8]

To overcome this, the reaction is almost always facilitated by a catalyst. Catalysts can be either Lewis acids (e.g., zinc salts, aluminum chloride) or Brønsted acids (e.g., ammonium chloride, silica sulfuric acid).[1][6][10] The catalyst's primary role is to activate the nitrile, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.

The generally accepted mechanism proceeds through the following key steps:

-

Nitrile Activation: The catalyst (e.g., a Zn²⁺ ion or a proton) coordinates to the nitrogen atom of the nitrile group. This coordination withdraws electron density, polarizing the C≡N triple bond and increasing the electrophilicity of the carbon atom.[10]

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile, attacking the activated nitrile carbon. This forms a linear imidoyl azide intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide intermediate then attacks the imine nitrogen, closing the five-membered ring to form the tetrazolate anion.

-

Protonation: During acidic work-up, the tetrazolate anion is protonated to yield the final, neutral 5-substituted-1H-tetrazole product.[10]

Caption: Fig. 1: Catalyzed [3+2] Cycloaddition Mechanism.

Critical Safety Protocols: Handling Azide Reagents

Sodium azide (NaN₃) is a particularly hazardous substance and demands strict adherence to safety protocols.[11] Its use requires careful planning and execution to mitigate significant risks.

-

Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] It can cause a rapid drop in blood pressure, headaches, dizziness, and in severe cases, convulsions and death.[12][14] All manipulations involving solid NaN₃ or concentrated solutions must be performed inside a certified chemical fume hood.[11][13]

-

Explosion Hazard with Metals: NaN₃ reacts with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive metal azides.[13] This is particularly relevant for plumbing; azide waste must never be poured down a drain . Use only plastic or ceramic spatulas for handling solid NaN₃.[12][14]

-

Formation of Hydrazoic Acid (HN₃): Contact with acids causes sodium azide to rapidly hydrolyze, forming hydrazoic acid (HN₃).[12][13] HN₃ is a highly toxic, volatile, and explosive gas.[11][12] The acidification step of the reaction work-up is the most dangerous point and must be performed slowly, in an ice bath, within a fume hood.[1][10]

-

Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[12] Synthesized organic azides should be stored away from heat and light.[12][14]

| Hazard | Precautionary Measure |

| High Acute Toxicity | Always wear appropriate PPE: lab coat, safety goggles, and double nitrile gloves.[13] Handle solids and concentrated solutions exclusively in a chemical fume hood.[11] |

| Explosive Metal Azides | Never use metal spatulas.[14] Avoid contact with metal surfaces, especially lead and copper. Collect all azide-containing waste in clearly labeled, non-metallic containers for hazardous waste disposal. |

| Toxic/Explosive HN₃ Gas | Store sodium azide away from acids.[11] Conduct all reactions and acidic work-ups in a fume hood with the sash lowered. Perform acidification slowly in an ice bath. |

| Shock/Heat Sensitivity | Do not scratch or apply pressure to solid azides.[12] Store away from heat, shock, and light.[14] |

Detailed Experimental Protocol

This protocol is adapted from established zinc-catalyzed methods, which offer a balance of safety and efficiency.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 3-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 10.0 | 1.38 g | 1.0 |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 12.0 | 0.78 g | 1.2 |

| Zinc Bromide (ZnBr₂) | ZnBr₂ | 225.19 | 12.0 | 2.70 g | 1.2 |

| Deionized Water | H₂O | 18.02 | - | 20 mL | - |

| 3M Hydrochloric Acid | HCl | 36.46 | - | ~15-20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stir plate and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Step-by-Step Procedure

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. uthsc.edu [uthsc.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Recrystallization techniques for purifying bis(3-chlorophenyl) tetrazole

Application Note: Recrystallization & Purification Strategies for Bis(3-chlorophenyl) Tetrazole Derivatives

Scope & Chemical Context

This guide details the purification of bis(3-chlorophenyl) tetrazole . Due to the nomenclature ambiguity in this class of compounds, this protocol addresses the two most chemically probable isomers encountered in drug development and materials science:

-

2,5-Bis(3-chlorophenyl)-2H-tetrazole (Neutral): A diaryl system often used as a scintillator or photo-active intermediate.[1] It lacks an acidic proton.

-

5-[Bis(3-chlorophenyl)methyl]-1H-tetrazole (Acidic): A pharmacophore bioisostere for carboxylic acids (analogous to the trityl tetrazole group in sartans).[1]

Critical Pre-Experiment Check: Before proceeding, determine the acidity of your target.

-

Test: Dissolve 5 mg in 1 mL methanol and add 1 drop of 1M NaOH.

-

Result: If solubility drastically increases or pH monitoring shows buffering at pH 4–5, follow Protocol B (Acidic) . If the compound remains neutral/precipitated, follow Protocol A (Neutral) .

Safety: The Azide Hazard

Most tetrazole syntheses involve sodium azide (

-

Hydrazoic Acid (

) Risk: Acidifying a solution containing unreacted azide releases -

Heavy Metal Azides: Do not use metal spatulas (Cu, Pb, Zn) if free azide is present; friction-sensitive metal azides may form.

Mandatory Quench Step (Pre-Purification):

Treat the crude reaction mixture with aqueous sodium nitrite (

Solubility Profiling & Solvent Selection

The chlorination of the phenyl rings significantly increases lipophilicity compared to the parent tetrazole, making water an effective anti-solvent but a poor primary solvent.

Table 1: Solubility Profile of Bis(3-chlorophenyl) Tetrazole

| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (95%) | High | Moderate | Excellent | Primary choice for Protocol A. |

| Toluene | High | Low | Good | Best for removing non-polar impurities.[1] |

| Ethyl Acetate | High | High | Poor | Yield loss is too high; use as co-solvent only. |

| Water | Insoluble | Insoluble | Anti-Solvent | Induces precipitation; pH dependent for 1H-tetrazoles.[1] |

| Acetonitrile | High | Moderate | Fair | Good for removing polar byproducts. |

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying tetrazole derivatives based on their chemical nature.

Figure 1: Decision tree for purification based on the structural isomer of the tetrazole.

Detailed Protocols

Protocol A: Thermal Recrystallization (For Neutral 2,5-Isomers)

Target Impurities: Unreacted nitrile, regioisomers (1,5-tetrazole), and oligomers.

-

Dissolution:

-

Place 10 g of crude solid in a round-bottom flask.

-

Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use 5–7 mL per gram of solid.

-

Note: If the solution is dark, add activated carbon (5% w/w) and reflux for 10 mins.

-

-

Hot Filtration:

-

Filter the boiling solution through a pre-warmed sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (NaN3 residues) and carbon.

-

Caution: Do not let the funnel cool, or the product will crystallize in the pores.

-

-

Controlled Cooling (The Critical Step):

-

Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

-

Once at RT, transfer to a 4°C fridge for 4 hours.

-

Seeding: If no crystals form, scratch the glass or add a seed crystal. Bis-chlorophenyl derivatives are prone to supersaturation.[1]

-

-

Collection:

-

Filter the white needles/plates.

-

Wash with cold ethanol (0°C) followed by cold pentane/hexane to remove surface mother liquor.

-

Protocol B: Acid-Base Swing (For Acidic 5-Substituted Isomers)